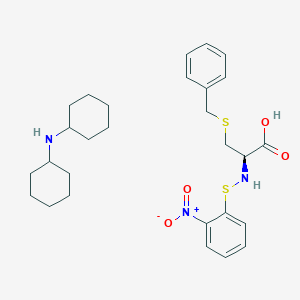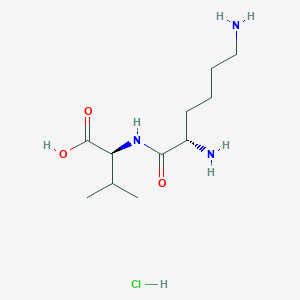
Lys-Val hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lys-Val hydrochloride, also known as lysylvaline hydrochloride, is a dipeptide composed of the amino acids lysine and valine. It is commonly used in scientific research to study the supramolecular packing crystal structures of dipeptides. The compound has the empirical formula C11H23N3O3 · HCl and a molecular weight of 281.78 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
Lys-Val hydrochloride can be synthesized through standard peptide synthesis techniques. One common method involves the coupling of lysine and valine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like N-methylmorpholine (NMM). The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) at room temperature. After the coupling reaction, the product is purified through crystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale peptide synthesis using automated peptide synthesizers. These machines can efficiently couple amino acids in a stepwise manner, allowing for the production of large quantities of the dipeptide. The final product is then purified and converted to its hydrochloride salt form through acidification with hydrochloric acid .
化学反应分析
Types of Reactions
Lys-Val hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino groups in lysine can be oxidized to form corresponding oxo derivatives.
Reduction: The carbonyl group in the peptide bond can be reduced to form secondary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Oxo derivatives of lysine.
Reduction: Secondary amines.
Substitution: Alkylated or acylated derivatives of the dipeptide.
科学研究应用
Lys-Val hydrochloride has a wide range of applications in scientific research:
作用机制
Lys-Val hydrochloride exerts its effects through interactions with specific molecular targets and pathways. The lysine residue in the dipeptide can interact with negatively charged molecules, while the valine residue can participate in hydrophobic interactions. These interactions can influence the overall structure and function of proteins and peptides, leading to various biological effects .
相似化合物的比较
Lys-Val hydrochloride can be compared with other dipeptides such as:
Lys-Asp hydrochloride: Similar in structure but contains aspartic acid instead of valine.
Glu-Trp hydrochloride: Contains glutamic acid and tryptophan, offering different chemical properties and biological activities.
Asp-Glu hydrochloride: Composed of aspartic acid and glutamic acid, with distinct interactions and applications.
This compound is unique due to its specific combination of lysine and valine, which provides distinct chemical and biological properties compared to other dipeptides .
属性
IUPAC Name |
(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O3.ClH/c1-7(2)9(11(16)17)14-10(15)8(13)5-3-4-6-12;/h7-9H,3-6,12-13H2,1-2H3,(H,14,15)(H,16,17);1H/t8-,9-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKIYIEZRMCQJCX-OZZZDHQUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(CCCCN)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CCCCN)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
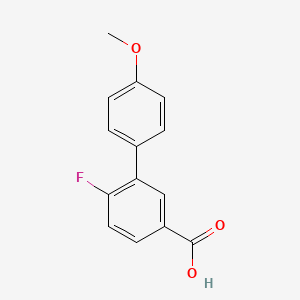
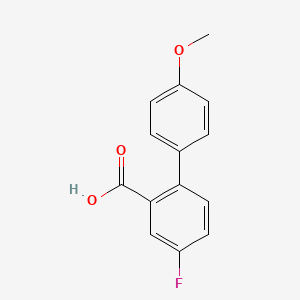
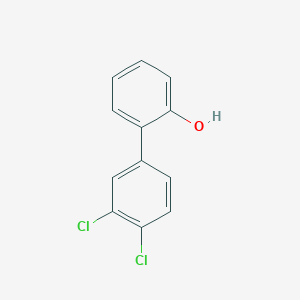
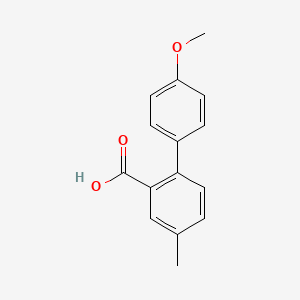
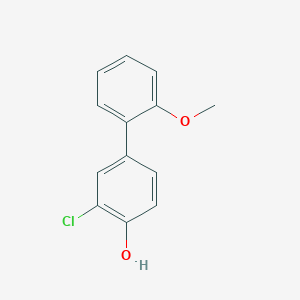
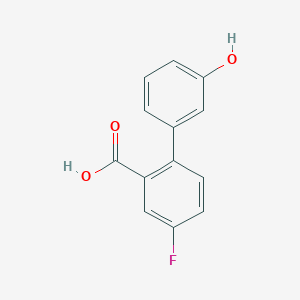
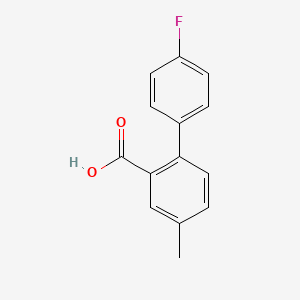
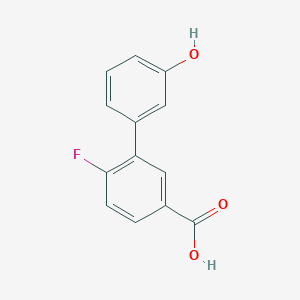
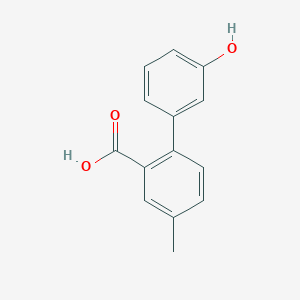
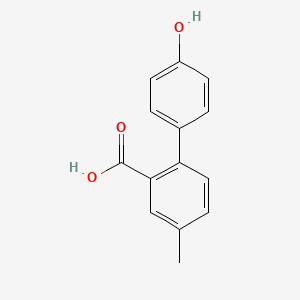
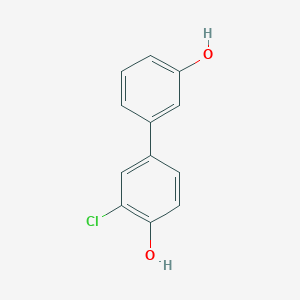
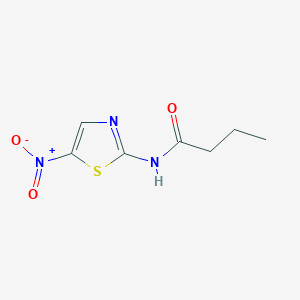
![11,12-Bis[N-methyl-1H-benzimidazolium-3-methylene]-9,10-dihydro-9,10-ethanoanthracene bis(trifluoromethanesulfonate)](/img/structure/B6356943.png)
